molecular formula C13H12N4O3S B2802252 1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea CAS No. 391868-07-8

1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea

Cat. No.: B2802252
CAS No.: 391868-07-8
M. Wt: 304.32
InChI Key: JGZMLZFMHKDHRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea is a synthetic organic compound that features a unique combination of a cyclopenta[d]thiazole ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea typically involves the following steps:

    Formation of the cyclopenta[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Nitration of the phenyl ring:

    Coupling reaction: The final step involves the coupling of the cyclopenta[d]thiazole derivative with the nitrophenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Urea derivatives with various substituents.

Scientific Research Applications

1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the cyclopenta[d]thiazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-phenylurea: Lacks the nitro group, which may result in different reactivity and biological activity.

    1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-aminophenyl)urea:

Uniqueness

1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea is unique due to the presence of both the cyclopenta[d]thiazole ring and the nitrophenyl group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for further research and development.

Properties

IUPAC Name

1-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S/c18-12(14-8-4-6-9(7-5-8)17(19)20)16-13-15-10-2-1-3-11(10)21-13/h4-7H,1-3H2,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZMLZFMHKDHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.